molecular formula C9H10O3S B2454572 4-((Methylsulfonyl)methyl)benzaldehyde CAS No. 156867-56-0

4-((Methylsulfonyl)methyl)benzaldehyde

Cat. No.: B2454572
CAS No.: 156867-56-0
M. Wt: 198.24
InChI Key: RUZRGRDECVOHGI-UHFFFAOYSA-N
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Description

4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is characterized by a benzaldehyde group substituted with a methylsulfonylmethyl group at the para position. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((Methylsulfonyl)methyl)benzaldehyde can be synthesized through several methods. One common method involves the selective oxidation of 4-methylsulfonyltoluene. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the selective oxidation of 4-methylsulfonyltoluene. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The crude product is then purified through recrystallization or distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfonyl)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-((Methylsulfonyl)methyl)benzoic acid.

    Reduction: 4-((Methylsulfonyl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Methylsulfonyl)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Methylsulfonyl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZRGRDECVOHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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